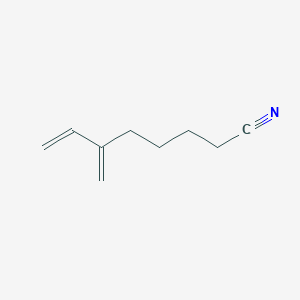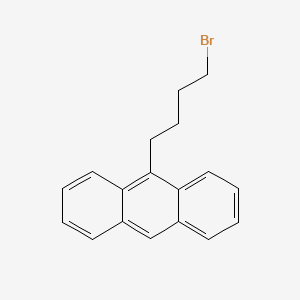
9-(4-Bromobutyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromobutyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromobutyl group at the 9th position of the anthracene ring modifies its chemical properties, making it a compound of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromobutyl)anthracene typically involves the bromination of anthracene followed by the introduction of a butyl group. One common method is the radical bromination of anthracene at the 9th position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light. The resulting 9-bromoanthracene is then reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 9-(4-Bromobutyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 9-(4-aminobutyl)anthracene, 9-(4-thiobutyl)anthracene, etc.
Oxidation: Products include anthraquinone derivatives.
Reduction: Products include dihydroanthracene derivatives.
Applications De Recherche Scientifique
9-(4-Bromobutyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 9-(4-Bromobutyl)anthracene is largely dependent on its ability to interact with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its bromobutyl group allows for further functionalization, enabling the compound to target specific proteins or enzymes. The photophysical properties of the anthracene core also make it useful in applications requiring fluorescence .
Comparaison Avec Des Composés Similaires
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9-(4-Bromobutyl)anthracene vs. 9-(4-Phenyl)anthracene : The bromobutyl group provides different reactivity and solubility compared to the phenyl group.
- This compound vs. 9-(4-Phenylethynyl)anthracene : The presence of an ethynyl group in the latter alters its electronic properties and reactivity.
- This compound vs9,10-Bis(phenylethynyl)anthracene : The bis-substitution in the latter compound significantly changes its photophysical properties and makes it more suitable for electronic applications .
Propriétés
Numéro CAS |
155827-12-6 |
|---|---|
Formule moléculaire |
C18H17Br |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
9-(4-bromobutyl)anthracene |
InChI |
InChI=1S/C18H17Br/c19-12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |
Clé InChI |
VKDWNMPLUHSKKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


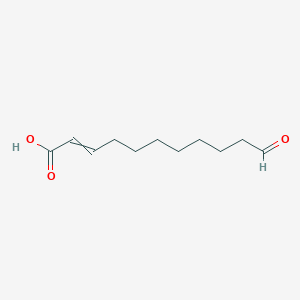
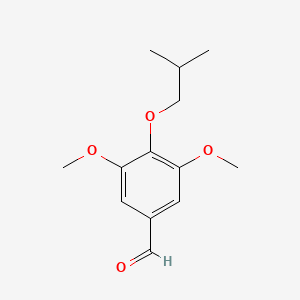
silane](/img/structure/B12561348.png)
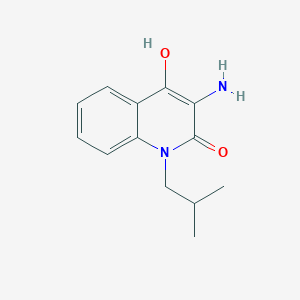
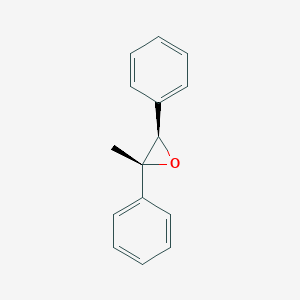

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
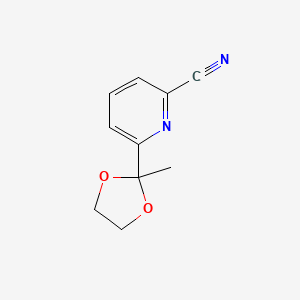
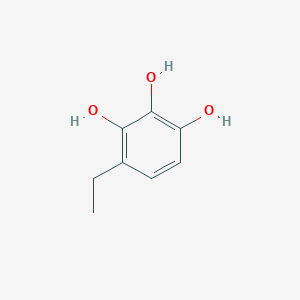
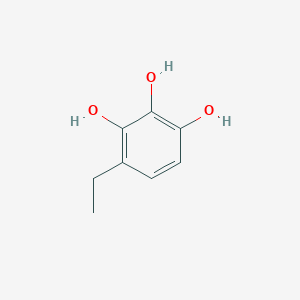
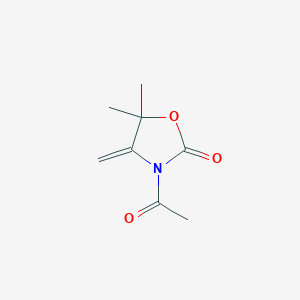
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
